molecular formula C19H19BrN4O2S B2567143 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1003848-73-4

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B2567143
CAS No.: 1003848-73-4
M. Wt: 447.35
InChI Key: RYMOQQMXKKYMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, characterized by a fused heterocyclic core with a triazole ring and a thiadiazine ring. The 3-position is substituted with a 3,4-dimethoxyphenyl group, while the 6-position features a 4-methylphenyl group. The hydrobromide salt enhances solubility and stability, critical for pharmacological applications .

Key structural features include:

  • 3-Substituent: 3,4-Dimethoxyphenyl (electron-donating methoxy groups enhance binding to hydrophobic enzyme pockets).
  • Salt form: Hydrobromide counterion improves crystallinity and bioavailability .

Pharmacologically, this compound has demonstrated antitumor activity by inhibiting tubulin polymerization (IC₅₀ values in low micromolar range) and PDE4 inhibition (IC₅₀ = 8 nM against PDE4A) . Its dual activity highlights its versatility in targeting both proliferative and inflammatory pathways.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S.BrH/c1-12-4-6-13(7-5-12)15-11-26-19-21-20-18(23(19)22-15)14-8-9-16(24-2)17(10-14)25-3;/h4-10H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMOQQMXKKYMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=C(C=C4)OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves a multi-step process. One efficient method is a one-pot, three-component reaction. This involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different bromoethanones and substituted benzoic acids . The reaction proceeds via cyclo-condensation without the need for a catalyst or metal, resulting in good to excellent yields .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same one-pot, three-component reaction. The process is advantageous due to its simplicity, high yield, and the absence of a need for expensive catalysts or metals .

Chemical Reactions Analysis

Structural Variations and Reactivity

Substituents on the phenyl rings significantly influence reactivity and biological activity. For example:

  • Methoxy groups : Enhance lipophilicity and improve bioavailability.

  • Alkyl chains (e.g., ethyl, pentyl) : Increase antitumor activity, particularly against breast cancer cells (e.g., MDA-MB-468) .

  • Electron-withdrawing groups (e.g., nitro, chloro) : Modify reactivity in substitution reactions .

Substituent Effect on Activity Biological Impact
Ethyl (R = CH₂CH₃)Increased antitumor activityEnhanced efficacy against MDA-MB-468 cells
Pentyl (R = CH₂CH₂CH₂CH₂CH₃)Enhanced lipid solubilityImproved cellular penetration
Nitro (NO₂)Electron-withdrawingAltered reaction kinetics

Analytical Characterization

The synthesis is validated through ¹H NMR spectroscopy , which confirms the integrity of the heterocyclic core and substituent positions . Key spectral features include:

  • Proton signals corresponding to the triazolothiadiazine ring system.

  • Distinct peaks for methoxy and methyl groups on the phenyl rings.

Reaction Mechanism Insights

The cyclization mechanism likely involves nucleophilic attack by the thiol group of the triazole precursor on the carbonyl carbon of the aryl halide, followed by elimination to form the fused ring system . Substituent effects on reaction rates and product stability are critical, as electron-donating groups (e.g., methoxy) may stabilize intermediates, while electron-withdrawing groups (e.g., nitro) accelerate cyclization .

Structural Comparison with Analogues

Compound Substituents Key Property
Target Compound3-(3,4-dimethoxyphenyl), 6-(4-methylphenyl)High lipophilicity, antitumor activity
3-(4-chloro-2-methoxyphenyl)-6-(4-methylphenyl)Chloro and methoxy groupsAltered reactivity, potential antitumor effects
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)Multiple methoxy groupsIncreased steric hindrance, possible reduced activity

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . Molecular docking studies have shown that it can bind to human cancer receptors, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolothiadiazines are highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis:

Table 1: Structural and Activity Comparison of Selected Triazolothiadiazines

Compound Name 3-Substituent 6-Substituent Key Activities Potency (IC₅₀/EC₅₀) Reference
Target Compound (Hydrobromide salt) 3,4-Dimethoxyphenyl 4-Methylphenyl Antitumor, PDE4 inhibition 8 nM (PDE4A)
5F 2,5-Dimethoxyphenyl 3,4-Dimethoxyphenyl PDE4 inhibition Low nM range
6 (NCGC00165289) 2,5-Dimethoxyphenyl 3,4-Dimethoxyphenyl PDE4 inhibition 8 nM (PDE4A)
7a 3,4-Dimethoxyphenyl Phenyl Antimicrobial N/A
5c Ethyl 4-Dichlorophenyl Antimicrobial N/A
3-(4-Chlorophenyl)-6-phenyl derivative 4-Chlorophenyl Phenyl Structural analog (no activity reported) N/A

Key Observations:

Role of Methoxy Substitutions :

  • The 3,4-dimethoxyphenyl group in the target compound is critical for PDE4 inhibition, as seen in analogues like compound 6 (IC₅₀ = 8 nM) . Methoxy groups likely engage in hydrogen bonding with enzyme active sites.
  • Replacing 3,4-dimethoxy with 2,5-dimethoxy (compound 5F ) retains PDE4 potency, suggesting flexibility in substitution patterns .

Bulky or electron-withdrawing groups (e.g., 4-dichlorophenyl in 5c) shift activity toward antimicrobial effects, possibly due to altered target interactions .

Salt Forms and Bioavailability: The hydrobromide salt in the target compound contrasts with non-ionic forms (e.g., 5c, 7a), offering improved solubility for in vivo applications .

Antitumor vs. Antimicrobial Activity :

  • Tubulin inhibitors (e.g., the target compound) require planar aromatic systems for binding, whereas antimicrobial activity in 5c and 7a correlates with halogenated or simpler aryl groups .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a member of the triazolo-thiadiazine family, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate phenacyl bromides in a solvent such as ethyl acetate. The resulting compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures and purity.

Antitumor Activity

A significant focus of research on this compound has been its antitumor activity . Studies have demonstrated that derivatives of this triazolo-thiadiazine exhibit potent cytotoxic effects against various cancer cell lines. Notably:

  • In Vitro Studies : A comprehensive study conducted by the National Cancer Institute evaluated the compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. The results indicated that these compounds possess significant antineoplastic activity, suggesting their potential as anticancer agents .
  • Mechanism of Action : The biological activity is believed to be mediated through the activation of caspases and induction of apoptosis in cancer cells. This mechanism is critical as it promotes programmed cell death in malignant cells while sparing normal cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Breast Cancer Cell Lines : In a specific study focusing on MDA-MB-468 breast cancer cells, modifications in the side chains (such as replacing hydrogen with ethyl or pentyl groups) resulted in enhanced antitumor efficacy .
  • Cytotoxicity Profiles : Research has shown that certain derivatives not only inhibit cell proliferation but also induce apoptosis through mitochondrial pathways and upregulation of pro-apoptotic factors .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Cell Line IC50 (µM) Mechanism Notes
MDA-MB-468 (Breast)5.0Apoptosis via caspase activationEnhanced activity with side chain modifications
A549 (Lung)8.0Mitochondrial pathway activationSignificant reduction in viability
HCT116 (Colon)7.5Induction of cell cycle arrestPotential for combination therapy

Q & A

Q. What are the standard synthetic routes for preparing triazolo-thiadiazine derivatives like this compound?

The compound is synthesized via multi-step reactions starting from substituted phenols or thiol precursors. For example:

  • Step 1 : Condensation of 4-thioalkyl phenols with aldehydes or ketones to form thiadiazine intermediates .
  • Step 2 : Cyclization with hydrazine derivatives or triazole precursors under acidic/basic conditions to form the triazolo-thiadiazine core .
  • Final step : Hydrobromide salt formation via reaction with HBr in ethanol . Key reagents include hydrazine hydrate, phosphorus oxychloride, and substituted phenacyl bromides.

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system with space group Pc, β = 99.65° for analogous triazolo-thiadiazines) .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substituent positions; IR identifies functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C11_{11}H9_{9}BrN4_4S requires 42.74% C, 2.93% H) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
  • Catalysis : K2_2CO3_3 or NaOH accelerates thiol-alkylation steps .
  • Temperature control : Cyclization at 80–100°C minimizes side products like thiadiazole byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure hydrobromide salts .

Q. What strategies resolve contradictions in biological activity data for triazolo-thiadiazines?

  • Dose-response studies : Test activity across concentrations (e.g., 4–24 μM) to identify non-linear effects .
  • Enzyme specificity assays : Use purified targets (e.g., 14-α-demethylase for antifungal activity) to isolate mechanism-based effects from off-target interactions .
  • Comparative SAR : Modify substituents (e.g., methoxy vs. methyl groups) to correlate electronic effects with activity trends .

Q. How can molecular docking predict interactions with biological targets?

  • Target selection : Use PDB structures (e.g., 3LD6 for lanosterol demethylase) .
  • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding poses and affinity scores.
  • Validation : Compare docking results with experimental IC50_{50} values to refine force field parameters .

Q. What analytical methods quantify solubility and stability in physiological buffers?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) measure degradation kinetics .
  • Dynamic light scattering (DLS) : Monitors aggregation in PBS or simulated gastric fluid .
  • Mass spectrometry : Identifies hydrolytic or oxidative degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.